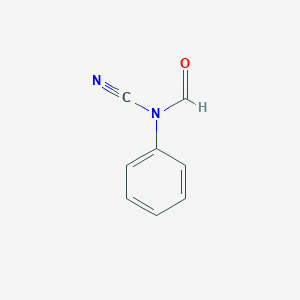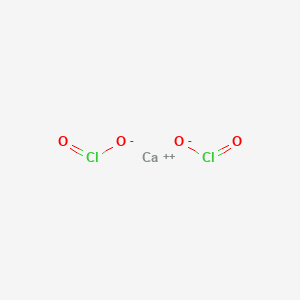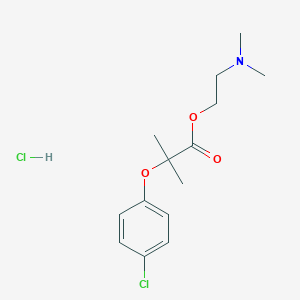
2-(Dimethylamino)ethyl 2-(4-chlorophenoxy)-2-methylpropionate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)ethyl 2-(4-chlorophenoxy)-2-methylpropionate hydrochloride is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. This compound is commonly referred to as DMCM, and it is a GABAergic agent that acts as a positive allosteric modulator of GABAA receptors. In
Wirkmechanismus
DMCM acts as a positive allosteric modulator of GABAA receptors. GABAA receptors are ionotropic receptors that are widely distributed throughout the brain and play a critical role in the regulation of neuronal excitability. DMCM enhances the binding of GABA to GABAA receptors, which leads to an increase in chloride ion influx and hyperpolarization of the neuronal membrane. This results in an overall decrease in neuronal excitability and anxiolytic effects.
Biochemische Und Physiologische Effekte
DMCM has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. It has also been shown to enhance the effects of other GABAergic agents, such as benzodiazepines. DMCM has been found to increase the duration of slow-wave sleep and decrease the amount of REM sleep in animal studies. It has also been shown to have anticonvulsant effects in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
DMCM is a useful tool for studying the role of GABAA receptors in various physiological and pathological conditions. It has been extensively studied in animal models and in vitro studies, and its effects on GABAA receptors are well characterized. However, DMCM has limitations in terms of its specificity for GABAA receptors. It has been shown to have some activity at other receptors, such as glycine receptors and nicotinic acetylcholine receptors. This can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on DMCM. One area of interest is the development of more selective GABAA receptor modulators that can be used to study the specific subtypes of GABAA receptors. Another area of interest is the investigation of the effects of DMCM on other neurotransmitter systems, such as the glutamate system. Additionally, the potential therapeutic applications of DMCM in the treatment of anxiety disorders, epilepsy, and sleep disorders warrant further investigation.
Synthesemethoden
DMCM is synthesized through a multi-step process that involves the reaction of 2-(4-chlorophenoxy)-2-methylpropionic acid with dimethylamine. The reaction is carried out in the presence of a catalyst and solvent, and the resulting product is purified through recrystallization. The final product is obtained as a hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
DMCM has been extensively studied in scientific research due to its potential as a pharmacological tool. It is commonly used as a GABAergic agent to study the role of GABAA receptors in various physiological and pathological conditions. DMCM has been used in animal models to study the effects of GABAergic agents on anxiety, epilepsy, and sleep disorders. It has also been used in in vitro studies to investigate the molecular mechanisms of GABAA receptor modulation.
Eigenschaften
CAS-Nummer |
14666-84-3 |
|---|---|
Produktname |
2-(Dimethylamino)ethyl 2-(4-chlorophenoxy)-2-methylpropionate hydrochloride |
Molekularformel |
C14H21Cl2NO3 |
Molekulargewicht |
322.2 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C14H20ClNO3.ClH/c1-14(2,13(17)18-10-9-16(3)4)19-12-7-5-11(15)6-8-12;/h5-8H,9-10H2,1-4H3;1H |
InChI-Schlüssel |
SNMIXMYCGBZBEO-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCCN(C)C)OC1=CC=C(C=C1)Cl.Cl |
Kanonische SMILES |
CC(C)(C(=O)OCCN(C)C)OC1=CC=C(C=C1)Cl.Cl |
Andere CAS-Nummern |
14666-84-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine](/img/structure/B78626.png)
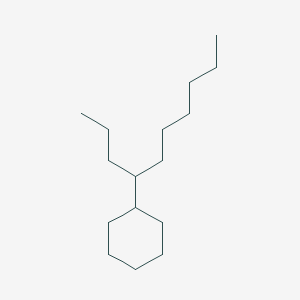
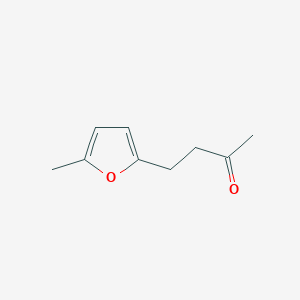
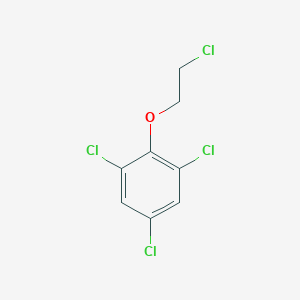
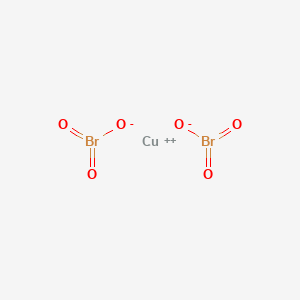
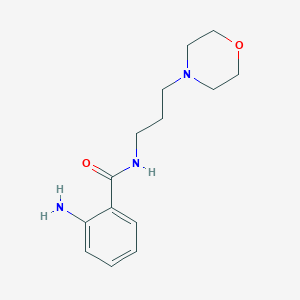
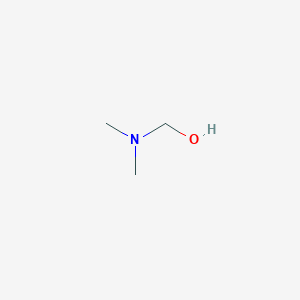
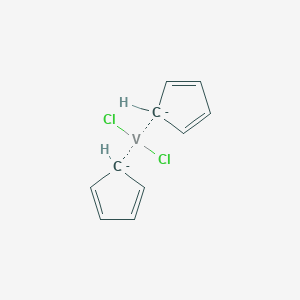
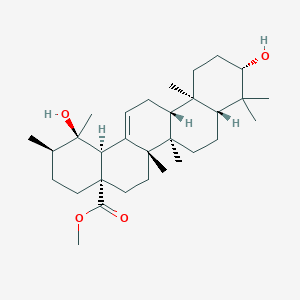
![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)
![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B78643.png)
